N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting a formimidate derivative with hydrazine hydrate in ethanol.
Functionalization: The core structure is then further modified by introducing the piperazine and pyrimidine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Research: The compound is used to investigate cellular processes and pathways, including apoptosis and cell cycle progression.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may have different selectivity profiles.
1H-Pyrazolo[3,4-b]pyridines: These are another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C15H19N9 |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
N-ethyl-4-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19N9/c1-2-16-15-17-4-3-12(21-15)23-5-7-24(8-6-23)14-11-9-20-22-13(11)18-10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,21)(H,18,19,20,22) |
InChI Key |
RJUSIEGHPXKFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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